N-(2-carbamoylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-carbamoylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O5/c21-18(25)15-7-1-2-9-17(15)22-19(26)16-8-4-10-23(20(16)27)12-13-5-3-6-14(11-13)24(28)29/h1-11H,12H2,(H2,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXJAAGFFUDITD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-carbamoylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound belonging to the class of 2-oxo-1,2-dihydropyridines. With a molecular formula of C20H16N4O5 and a molecular weight of 392.371 g/mol, this compound has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics.
Structural Characteristics
The compound features a complex structure with the following characteristics:
- Dihydropyridine Core : This is crucial for its biological activity.
- Carbamoyl and Nitro Substituents : These functional groups enhance its reactivity and interaction with biological targets.
Research indicates that this compound exhibits significant biological activity primarily through its role as an inhibitor of protein kinases, particularly phosphoinositide-dependent kinase 1 (PDK1). PDK1 is integral to various signaling pathways that regulate cell growth and survival, making this compound a potential candidate for cancer treatment.
Anticancer Properties
In vitro studies have demonstrated that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. The mechanism likely involves the disruption of key signaling pathways associated with tumorigenesis. For instance, molecular docking studies have shown promising interactions between this compound and targets involved in cancer progression .
Comparative Biological Activity
To better understand the unique properties of this compound, we can compare it with other compounds in its class:
| Compound Name | Structure Similarities | Unique Features |
|---|---|---|
| 5-nitro-2-oxo-1,2-dihydropyridine-3-carboxamide | Contains a nitro group and dihydropyridine core | Lacks carbamoylphenyl substituent |
| N-(3-acetylphenyl)-1-benzyl-2-oxo-1,2-dihydropyridine | Shares dihydropyridine framework | Different substituents leading to altered activity |
| N-(4-methylphenyl)-1-benzyl-2-oxo-1,2-dihydropyridine | Similar core structure | Variation in phenyl substitution affects binding properties |
The unique combination of functional groups in this compound enhances its biological activity compared to other derivatives.
In Vitro Studies
Recent studies have utilized various cell lines to assess the anticancer efficacy of this compound. For example:
- Cell Lines Used : Research has been conducted on human colon cancer (HT29) and prostate cancer (DU145) cell lines.
- Methodology : The MTT assay was employed to evaluate cell viability and cytotoxicity.
Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an effective anticancer agent.
Molecular Docking Studies
Molecular docking studies using software tools have provided insights into the binding affinity of this compound with PDK1. The binding interactions were characterized by favorable energies and specific amino acid interactions that are critical for inhibitory activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related derivatives, emphasizing substituent effects, physicochemical properties, and functional implications:
Key Findings from Comparative Analysis:
Carbamoyl vs. Methoxy Substituents: The carbamoyl group (target compound) offers dual hydrogen-bonding capacity, unlike the methoxy groups in ’s derivative, which prioritize lipophilicity over polar interactions .
Conformational and Crystallographic Insights :
- The near-planar conformation observed in the target compound (inferred from analogs like ) facilitates π-π stacking and intermolecular hydrogen bonding, critical for crystal packing or target binding .
- Dimerization Trends : Compounds with halogen or nitro substituents (e.g., , d) exhibit dimerization via hydrogen bonds or halogen interactions, suggesting solid-state stability but possible solubility limitations .
Functional Implications :
- Nitro Group Dynamics : The nitro group in the target compound and 6d () may serve as a redox-active moiety, relevant in prodrug activation or catalytic applications .
- Trifluoromethyl Utility : ’s derivative highlights the role of CF₃ in agrochemicals (e.g., Boscalid analogs), suggesting the target compound’s nitro group could similarly enhance pesticidal or antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
